An In-depth Technical Guide to the Properties of Tebufenpyrad (CAS No. 119168-77-3)
An In-depth Technical Guide to the Properties of Tebufenpyrad (CAS No. 119168-77-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebufenpyrad, with the CAS number 119168-77-3, is a pyrazole acaricide and insecticide known for its efficacy against various mite species.[1][2][3] It functions as a potent inhibitor of the mitochondrial electron transport chain at complex I (METI), leading to the disruption of cellular energy production and subsequent pest mortality.[1][4][5] This technical guide provides a comprehensive overview of the chemical, physical, toxicological, and environmental properties of Tebufenpyrad, intended for an audience of researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and where available, experimental methodologies are detailed.
Chemical and Physical Properties
Tebufenpyrad is a white crystalline solid with a slight aromatic odor.[1][2] It is sparingly soluble in water but shows good solubility in various organic solvents.[1][6][7] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-[(4-tert-Butylphenyl)methyl]-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide | [1][2] |
| CAS Number | 119168-77-3 | [1][6] |
| Molecular Formula | C18H24ClN3O | [1][6] |
| Molar Mass | 333.86 g/mol | [1][2] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 64-66 °C | [1][2] |
| Vapor Pressure | < 7.3 x 10⁻⁸ mm Hg at 20 °C | [2][6] |
| Solubility in Water | 2.61 mg/L at 25 °C (pH 5.9) | [1][2] |
| 3.21 mg/L (pH 4) | [1][2] | |
| 2.39 mg/L (pH 7) | [1][2] | |
| 2.32 mg/L (pH 10) | [1][2] | |
| Solubility in Organic Solvents | Soluble in acetone, methanol, chloroform, acetonitrile, hexane, and benzene. | [6][7] |
| Octanol-Water Partition Coefficient (log Kow) | 4.93 at 25 °C | [2] |
| Acidity (pKa) | 5.9 in water | [1] |
Toxicological Properties
Tebufenpyrad exhibits moderate acute oral toxicity in mammals and is classified as a skin sensitizer.[8][9] Its primary mode of action is the inhibition of mitochondrial complex I, which disrupts cellular respiration and ATP synthesis.[1][4]
Acute Toxicity
| Endpoint | Species | Route | Value | Source(s) |
| LD50 | Rat (male) | Oral | 595 mg/kg | [1] |
| LD50 | Rat (female) | Oral | 997 mg/kg | [1] |
| LD50 | Mouse (male) | Oral | 224 mg/kg | [1] |
| LD50 | Mouse (female) | Oral | 210 mg/kg | [1] |
| LD50 | Rat | Dermal | >2000 mg/kg | [1][9] |
| LC50 | Rat | Inhalation | 2660 mg/m³ | [2] |
Chronic Toxicity and Other Endpoints
| Endpoint | Species | Value | Key Findings | Source(s) |
| NOAEL (No-Observed-Adverse-Effect Level) | Rat (2-year study) | 0.82 mg/kg bw/day | The lowest NOAEL from all studies. | [10] |
| ADI (Acceptable Daily Intake) | Human | 0.0082 mg/kg bw/day | Based on the 2-year rat study with a safety factor of 100. | [10] |
| Carcinogenicity | Rat | Suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential. | Increased incidence of hepatocellular adenomas in male rats. | [2][10] |
Environmental Fate
Tebufenpyrad is expected to have low to no mobility in soil and is not expected to be a significant concern for volatilization from soil or water surfaces.[2] It is susceptible to degradation in soil and has a moderate potential for bioconcentration in aquatic organisms.[2]
| Property | Medium | Value | Source(s) |
| Soil Dissipation Half-Life (Laboratory) | Soil | 19 - 56 days | [2] |
| Soil Dissipation Half-Life (Field) | Soil | 2 - 50 days | [2] |
| Biological Half-Life in Angelica Leaves | Plant | 3.0 - 4.2 days | [11][12] |
| Hydrolysis | Water | Stable at pH 4, 7, and 9 | [2] |
| Aqueous Photolysis Half-Life | Water (pH 7, 25 °C) | 187 days | [2] |
| Bioconcentration Factor (BCF) | Aquatic Organisms | Estimated at 830 | [2] |
| Organic Carbon-Water Partition Coefficient (Koc) | Soil | 1380 - 8310 | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of Tebufenpyrad's properties are often proprietary and not publicly available. However, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) Determination (General Protocol)
The acute oral toxicity of Tebufenpyrad, expressed as the LD50, is typically determined in rodents (rats or mice) following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). A generalized workflow is as follows:
Soil Degradation Half-Life Determination (General Protocol)
The soil degradation half-life of Tebufenpyrad is determined by incubating the substance in soil under controlled laboratory conditions, typically following OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil). The general steps are outlined below:
-
Soil Collection and Preparation: Representative soil samples are collected and characterized (e.g., texture, pH, organic carbon content).
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Application of Tebufenpyrad: A known concentration of radiolabelled or non-radiolabelled Tebufenpyrad is applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled aerobic conditions (temperature, moisture).
-
Sampling and Analysis: Soil samples are collected at various time intervals and extracted. The concentration of Tebufenpyrad and its degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The disappearance of Tebufenpyrad over time is plotted, and the half-life (DT50) is calculated using first-order kinetics.
Mode of Action and Signaling Pathway
Tebufenpyrad's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][4][5] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[13] The subsequent cellular events can include oxidative stress, apoptosis, and cell cycle arrest.[13][14]
Conclusion
Tebufenpyrad is a well-characterized acaricide and insecticide with a clear mode of action centered on the inhibition of mitochondrial complex I. Its chemical, physical, toxicological, and environmental properties have been extensively studied, providing a solid foundation for its use and for further research. This guide has summarized the key technical data for Tebufenpyrad, offering a valuable resource for scientists and professionals in related fields. The provided diagrams and generalized experimental workflows serve to illustrate the compound's mechanism of action and the methodologies used to assess its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Improving Toxicity Assessment of Pesticide Mixtures: The Use of Polar Passive Sampling Devices Extracts in Microalgae Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. extension.purdue.edu [extension.purdue.edu]
- 13. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tebufenpyrad induces cell cycle arrest and disruption of calcium homeostasis in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
